α-Amylase Inhibition Potency: Benzofuran-2-carbohydrazide Hydrazones vs. Clinical Standard Acarbose
Hydrazone derivatives synthesized from benzofuran-2-carbohydrazide demonstrated potent α-amylase inhibition, with IC50 values ranging from 1.078 ± 0.19 to 2.926 ± 0.05 µM, compared to the clinical drug acarbose which exhibited an IC50 of 0.62 ± 0.22 µM under the same assay conditions [1]. While the parent benzofuran-2-carbohydrazide is a precursor, its hydrazone derivatives achieve sub-micromolar to low micromolar potency, validating the scaffold's utility for generating competitive inhibitors that approach the potency of a marketed antidiabetic drug.
| Evidence Dimension | Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.078 ± 0.19 to 2.926 ± 0.05 µM (for active hydrazone derivatives) |
| Comparator Or Baseline | Acarbose: IC50 = 0.62 ± 0.22 µM |
| Quantified Difference | Hydrazone derivatives exhibit potency within 1.7- to 4.7-fold of acarbose |
| Conditions | In vitro α-amylase enzyme inhibition assay |
Why This Matters
This data quantifies the scaffold's potential to generate α-amylase inhibitors with potency approaching that of a clinical standard, supporting its procurement for antidiabetic drug discovery programs.
- [1] Taha, M., et al. (2017). Synthesis and in vitro study of benzofuran hydrazone derivatives as novel alpha-amylase inhibitor. Bioorganic Chemistry, 75, 78-85. doi: 10.1016/j.bioorg.2017.09.002 View Source
